molecular formula C19H20N8O B2639919 N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine CAS No. 2380190-02-1

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine

Cat. No.: B2639919
CAS No.: 2380190-02-1
M. Wt: 376.424
InChI Key: IGJTVMAYKWPRDO-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a triazolopyridazine core, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine typically involves multi-step organic synthesis. The process may start with the preparation of the oxazole and triazolopyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various alkylating agents, bases, and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine: Unique due to its combination of functional groups.

    Other azetidine derivatives: May share some structural features but differ in their specific functional groups and biological activities.

    Triazolopyridazine compounds: Similar core structure but different substituents leading to varied properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c1-13-15(9-21-28-13)10-25(2)16-11-26(12-16)18-6-5-17-22-23-19(27(17)24-18)14-4-3-7-20-8-14/h3-9,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJTVMAYKWPRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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